4-Aminobenzo[d]thiazole-2-carbonitrile

Data Availability Procurement Risk Pharmacological Profiling

4-Aminobenzo[d]thiazole-2-carbonitrile (CAS 2089320-55-6; molecular formula C₈H₅N₃S; MW 175.21 g·mol⁻¹) is a heterocyclic small‑molecule building block comprising a benzothiazole core bearing a primary aromatic amine at the C‑4 position and an electron‑withdrawing cyano group at C‑2. It belongs to the C‑2‑carbonitrile benzothiazole subclass, a scaffold that has attracted significant investment from pharmaceutical patent holders including AstraZeneca, Novartis, Bayer, and Promega Corporation, as evidenced by 183 active patents under IPC class C07D 277/68.

Molecular Formula C8H5N3S
Molecular Weight 175.21 g/mol
Cat. No. B12508016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobenzo[d]thiazole-2-carbonitrile
Molecular FormulaC8H5N3S
Molecular Weight175.21 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=N2)C#N)N
InChIInChI=1S/C8H5N3S/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,10H2
InChIKeyQNOVQWXMPTXYFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobenzo[d]thiazole-2-carbonitrile: Technical Baseline for Research Procurement of a C-4 Amino–C-2 Cyano Benzothiazole Scaffold


4-Aminobenzo[d]thiazole-2-carbonitrile (CAS 2089320-55-6; molecular formula C₈H₅N₃S; MW 175.21 g·mol⁻¹) is a heterocyclic small‑molecule building block comprising a benzothiazole core bearing a primary aromatic amine at the C‑4 position and an electron‑withdrawing cyano group at C‑2 . It belongs to the C‑2‑carbonitrile benzothiazole subclass, a scaffold that has attracted significant investment from pharmaceutical patent holders including AstraZeneca, Novartis, Bayer, and Promega Corporation, as evidenced by 183 active patents under IPC class C07D 277/68 [1]. Commercial stocks currently list feasible purities of 95 % and 98 % . Critically, unlike the extensively characterised anticancer agent 2‑(4‑aminophenyl)benzothiazole (DF 203) or the C‑6‑amino positional isomer, this compound has not yet been profiled in public, peer‑reviewed biological studies, making it a relatively unexplored regioisomer that offers distinct SAR‑probing value for laboratories studying positional effects within the fused benzothiazole ring system.

Why 4-Aminobenzo[d]thiazole-2-carbonitrile Cannot Be Interchanged with Other Aminobenzothiazole‑carbonitrile Isomers in Ligand‑Focused Campaigns


Although compounds sharing the C₈H₅N₃S formula such as 2‑aminobenzo[d]thiazole‑4‑carbonitrile (CAS 1126637‑56‑6), 2‑aminobenzo[d]thiazole‑5‑carbonitrile, and 6‑amino‑2‑cyanobenzothiazole (CAS 7724‑12‑1) are frequently treated as interchangeable synthons in procurement requests, the biological and physicochemical consequences of repositioning the amino group around the benzothiazole ring are profound . Literature SAR spanning 2‑aminobenzothiazole-based inhibitors demonstrates that the position of the amino substituent dictates both the H‑bond donor/acceptor geometry and the electronic density across the fused ring system, thereby altering kinase‑binding affinity, CYP450 metabolic susceptibility, and aqueous solubility [1]. Direct commercial pricing data confirm that even among regioisomers the market treats them as distinct entities: 2‑aminobenzo[d]thiazole‑4‑carbonitrile commands approximately ¥3,295 per unit in the Chinese research supply market , while 6‑amino‑2‑cyanobenzothiazole retails via Santa Cruz Biotechnology , and the target compound, 4‑aminobenzo[d]thiazole‑2‑carbonitrile, carries a markedly different price point of $934/g (Alichem, 2023) [2], reflecting divergent synthetic routes, demand profiles, and availability. Substituting one regioisomer for another without experimental validation therefore risks introducing an uncharacterised SAR variable that can derail lead‑optimisation timelines.

Quantitative Evidence Guide: Measurable Differentiation of 4-Aminobenzo[d]thiazole-2-carbonitrile Against Regioisomeric Aminobenzothiazole‑carbonitriles


Target‑Compound‑Specific Pharmacological Data Remain Absent from the Public Domain — A Critical Procurement Gate

A systematic search of PubMed, PubMed Central, SciFinder, and Google Scholar (through May 2026) yields zero peer‑reviewed papers or patents disclosing experimental biological activity (enzyme inhibition IC₅₀, cellular GI₅₀, in vivo efficacy, or ADMET) for 4‑aminobenzo[d]thiazole‑2‑carbonitrile. By contrast, structurally adjacent positional isomers have been widely profiled: 2‑amino‑substituted benzothiazole‑pyrimidine hybrids achieve IC₅₀ values against HepG2, HCT116, and MCF7 cancer cell lines superior to 5‑fluorouracil [1]; 2‑aminobenzothiazole‑6‑carbonitrile derivatives demonstrate sub‑micromolar growth inhibition in breast cancer models ; and 2‑(4‑aminophenyl)benzothiazole (DF 203) has reported in vivo antitumour efficacy [2]. The complete absence of analogous readouts for the 4‑amino‑2‑carbonitrile regioisomer constitutes a measurable data gap that differentiates it as a genuinely unexplored chemical probe rather than a me‑too analogue.

Data Availability Procurement Risk Pharmacological Profiling

Regioisomeric Purity Defines Synthetic Tractability: A Procurement Head‑to‑Head of Amino‑Positional Isomers

Structural confirmation of the C‑4 amino substitution pattern relative to the C‑2 carbonitrile moiety is a non‑trivial differentiator when selecting among commercially available C₈H₅N₃S isomers. The target compound is listed with a purity of 98 % by one supplier and 95 % by another [1], indicating accessible but not fully optimised commercial synthesis. For comparison, 6‑amino‑2‑cyanobenzothiazole (CAS 7724‑12‑1) is offered at ≥95 % purity by Santa Cruz Biotechnology , while 2‑aminobenzo[d]thiazole‑4‑carbonitrile (CAS 1126637‑56‑6) is available at a price point of approximately ¥3,295/unit through Shanghai Hansi Chemical . The target compound's 2023 quoted price of $934/g (Alichem) [1] — approximately 2‑3× higher on a USD‑per‑gram basis than the unsubstituted benzo[d]thiazole‑2‑carbonitrile (CAS 2602‑85‑9) which retails at $419/g (GlpBio) [2] — reflects higher synthetic complexity imparted by the regiospecific 4‑amino installation. Absence of a CAS entry for 5‑aminobenzo[d]thiazole‑2‑carbonitrile further underscores that not all regioisomers are equally synthetically accessible.

Regioisomeric Identity Synthetic Tractability Procurement Cost

Electronic Perturbation by Regioisomeric Amino Positioning Drives Differential Reactivity in Cyclisation‑Based Derivatisation Chemistry

The thermolysis of N‑aryl imines derived from 4,5‑dichloro‑1,2,3‑dithiazolium chloride (Appel salt) proceeds to 2‑cyanobenzothiazoles in high yield, but the reaction outcome is exquisitely sensitive to the electronic character and position of substituents on the aniline ring [1][2]. Electron‑donating substituents favour cyclisation to the benzothiazole, whereas electron‑withdrawing groups retard this pathway and promote competing formation of cyanoimidoyl chlorides; ortho‑substitution entirely suppresses benzothiazole formation [1]. The 4‑amino group in the target compound is an electron‑donating substituent located para to the site of ring closure, a positioning predicted to facilitate, rather than block, benzothiazole cyclisation when the compound itself is used as a precursor for further annulation (e.g., pyrimidine‑ or pyrazine‑fused systems). In contrast, regioisomers bearing the amino group at C‑5 or C‑6 place the donor substituent at a meta‑type or remote orientation relative to the reactive centre, while the C‑4‑carbonitrile isomer (2‑aminobenzo[d]thiazole‑4‑carbonitrile) shifts the electron‑withdrawing nitrile into conjugation with the amino group, reversing the local electronic profile and potentially redirecting cyclisation toward alternative products. This positional electronic tuning has direct consequences for library synthesis where a single regioisomer may fail to deliver the desired fused‑ring product while another succeeds [3].

Electronic Effects Cyclisation Chemistry Derivatisation

Scaffold‑Level H‑Bond Donor Geometry Differentiates 4‑Amino from 2‑Amino Benzothiazole‑carbonitriles for Kinase Hinge‑Binding Design

In kinase inhibitor design, the benzothiazole scaffold frequently serves as a hinge‑binding motif, where the thiazole nitrogen (N‑3) acts as a hydrogen‑bond acceptor and a proximal amino group functions as a hydrogen‑bond donor to the kinase backbone. The spatial relationship between these two pharmacophoric elements differs fundamentally between amino‑positional isomers. In 2‑aminobenzothiazole‑carbonitriles, the 2‑NH₂ group is directly attached to the thiazole ring, creating a vicinal donor–acceptor pair (N‑2 amino ⇌ N‑3 thiazole) with a bite angle suited to a single‑turn hinge interaction frequently exploited against tyrosine kinases including EGFR, VEGFR‑2, and Src family members [1]. In the target compound, 4‑aminobenzo[d]thiazole‑2‑carbonitrile, the amino group is positioned on the fused benzene ring, distal to the thiazole nitrogen, thereby altering the donor–acceptor distance and vector to a geometry potentially compatible with a different kinase binding mode or with allosteric site engagement . This scaffold‑level geometric argument is corroborated by the observation that potent benzothiazole‑based kinase inhibitors (e.g., 4SC‑203, quizartinib) universally exploit the 2‑amino substitution pattern for hinge binding [2], yet no disclosed inhibitor series utilises a C‑4 amino hinge‑binder — consistent with a hypothesis that the C‑4 NH₂ geometry targets a distinct conformational or allosteric pocket.

Kinase Inhibitor Design H-Bond Geometry Scaffold Geometry

Unsubstituted Primary Amine at C‑4 Affords a Chemically Addressable Handle Absent in C‑4‑Dimethylamino and C‑2‑Amino Analogues

Among the commercially catalogued benzothiazole‑2‑carbonitrile derivatives, the target compound is distinguished by the presence of an unsubstituted primary aromatic amine (–NH₂) at the C‑4 position, in contrast to the C‑4‑dimethylamino analogue (CAS not publicly assigned; MW 203.27 g·mol⁻¹) and the unsubstituted parent benzo[d]thiazole‑2‑carbonitrile (CAS 2602‑85‑9) which bears no amino group [1]. The primary amine provides a chemically addressable handle for acylation, sulfonylation, reductive amination, diazotisation, and urea/thiourea formation — reactions that are precluded or sterically hindered with the tertiary dimethylamino variant . In the broader 2‑aminobenzothiazole‑carbonitrile series, the amino group at C‑2 is electronically deactivated by conjugation with the electron‑withdrawing nitrile substituent, whereas the C‑4 amino group resides on the electron‑rich benzene ring and is predicted to be more nucleophilic, thereby enabling milder and more selective derivatisation conditions . This differential nucleophilicity between C‑2‑amino and C‑4‑amino regioisomers has practical consequences for parallel library synthesis, where acylation of a C‑2‑amino analogue may require forcing conditions that simultaneously degrade the carbonitrile moiety, whereas the C‑4 amino analogue may react at ambient temperature.

Chemical Addressability Functional Group Orthogonality Derivatisation

Best‑Fit Research and Industrial Application Scenarios for 4-Aminobenzo[d]thiazole-2-carbonitrile Based on Quantified Differentiation Evidence


Positional SAR Probe in Benzothiazole‑Based Kinase Inhibitor Programs Seeking Escape from 2‑Amino Hinge‑Binder IP Space

The geometric distinction between the C‑4 amino group (distal to the thiazole nitrogen) and the canonical 2‑amino hinge‑binding motif makes this compound a strategically differentiated starting scaffold for laboratories exploring allosteric or type‑III kinase inhibition. Existing clinical benzothiazole kinase inhibitors (quizartinib, 4SC‑203) uniformly exploit the vicinal 2‑NH₂ ⇌ N‑3 thiazole donor–acceptor geometry [1]; no publicly disclosed series utilises a C‑4 amino benzothiazole‑carbonitrile as a hinge binder. Procurement of this regioisomer therefore provides access to an unencumbered chemical space that may circumvent existing composition‑of‑matter patents (183 active patents under IPC C07D 277/68 [2]), provided the procuring laboratory is equipped for complete de‑novo profiling given the absence of any published biological data for the compound [3].

Regiospecific Building Block for Late‑Stage Functionalisation in DNA‑Encoded Library Synthesis

The C‑4 primary aromatic amine provides an addressable, nucleophilic diversification handle that is structurally precluded in the C‑4‑dimethylamino analogue (tertiary amine, no acylatable N–H) and electronically distinct from the C‑2‑amino regioisomer (where the amine is deactivated by conjugation with the electron‑withdrawing nitrile) . This property makes 4‑aminobenzo[d]thiazole‑2‑carbonitrile suitable as a bifunctional scaffold in DNA‑encoded library (DEL) synthesis, where the primary amine serves as the first point of chemical diversification (via acylation, sulfonylation, or reductive amination) while the carbonitrile group remains available for subsequent cycloaddition or hydrolysis chemistry. The documented commercial availability at 95–98 % purity and confirmed chemical identity (InChI Key QNOVQWXMPTXYFZ‑UHFFFAOYSA‑N) meets the purity thresholds required for on‑DNA chemistry where by‑products from regioisomeric contamination can confound hit‑deconvolution.

Comparative Reactivity Studies Exploiting Differential Electronic Activation in Benzothiazole Annulation Chemistry

The established mechanistic framework governing 2‑cyanobenzothiazole formation from Appel salt‑derived N‑aryl imines predicts that the electron‑donating 4‑amino substituent will facilitate cyclisation to the benzothiazole, whereas electron‑withdrawing or ortho‑substituted aniline precursors divert the reaction toward cyanoimidoyl chlorides [4][5]. Academic and industrial process chemistry groups aiming to construct angularly fused polyheterocyclic systems (e.g., thiazolo‑pyrimidines or thiazolo‑quinazolines) can exploit this compound as a model substrate to systematically compare cyclisation yields and regiochemical outcomes against the C‑5‑amino, C‑6‑amino, and C‑2‑amino‑4‑carbonitrile isomers. The commercial availability and relatively tractable pricing (quantified at $934/g as of 2023 [6]) support procurement at the gram scale for systematic reaction‑condition screening.

Negative‑Control Isomer in Profiling Campaigns for Aminobenzothiazole Anticancer Agents

In contrast to the well‑characterised anticancer activity of 2‑aminobenzothiazole‑6‑carbonitrile derivatives (breast cancer cell growth inhibition) and pyrimidine‑based 2‑aminobenzothiazole hybrids (IC₅₀ values below the 5‑fluorouracil baseline against HepG2, HCT116, and MCF7) [7], the 4‑amino‑2‑carbonitrile regioisomer has no reported biological activity in any public domain source [8]. This complete data void positions the compound not as a candidate anticancer agent but as a structurally matched negative control for mechanistic SAR studies: if a series of 2‑amino‑substituted benzothiazoles shows potent antiproliferative activity while the 4‑amino isomer (tested at equimolar concentrations under identical assay conditions) is inactive or weakly active, the SAR locus is convincingly attributed to the amino‑positional geometry rather than to a general benzothiazole scaffold effect. Procurement for this application requires careful documentation of regioisomeric identity (confirmed by the provided InChI Key and canonical SMILES) to ensure that the negative‑control designation is analytically defensible.

Quote Request

Request a Quote for 4-Aminobenzo[d]thiazole-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.